molecular formula C17H11ClN2O5 B11686339 (4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11686339
M. Wt: 358.7 g/mol
InChI Key: HDFPIJUMONVLGG-NVNXTCNLSA-N
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Description

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a methoxyphenylmethylidene group attached to a dihydro-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitrobenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted derivatives.

Scientific Research Applications

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2-CHLORO-5-NITROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated nitrophenyl group and a methoxyphenylmethylidene group attached to a dihydro-oxazol-5-one ring sets it apart from other similar compounds.

Properties

Molecular Formula

C17H11ClN2O5

Molecular Weight

358.7 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H11ClN2O5/c1-24-12-4-2-3-10(7-12)8-15-17(21)25-16(19-15)13-9-11(20(22)23)5-6-14(13)18/h2-9H,1H3/b15-8-

InChI Key

HDFPIJUMONVLGG-NVNXTCNLSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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